1-(4-methyl-2-nitrophenyl)-1H-pyrrole
Description
BenchChem offers high-quality 1-(4-methyl-2-nitrophenyl)-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methyl-2-nitrophenyl)-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methyl-2-nitrophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-9-4-5-10(11(8-9)13(14)15)12-6-2-3-7-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPKHCCZVFEALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384412 | |
| Record name | 1-(4-methyl-2-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59194-20-6 | |
| Record name | 1-(4-methyl-2-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Application Notes and Protocols: Investigating the Biological Activity of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
These application notes provide a comprehensive guide for the initial biological characterization of the novel heterocyclic compound, 1-(4-methyl-2-nitrophenyl)-1H-pyrrole. Drawing upon the extensive documented bioactivities of related pyrrole and nitrophenyl derivatives, this document outlines a strategic, multi-tiered approach to elucidate its potential as a therapeutic agent. We will explore protocols for assessing its antimicrobial, anticancer, and anti-inflammatory properties, underpinned by a rationale grounded in established research.
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The incorporation of a nitrophenyl group can further enhance or modulate these activities, making 1-(4-methyl-2-nitrophenyl)-1H-pyrrole a compound of significant interest for drug discovery programs.
Compound Profile: 1-(4-methyl-2-nitrophenyl)-1H-pyrrole
| Property | Value | Source |
| CAS Number | 59194-20-6 | [3] |
| Molecular Formula | C11H10N2O2 | [3] |
| Molecular Weight | 202.21 g/mol | [3] |
| Chemical Structure | (Structure inferred from name) |
Section 1: Preliminary Screening for Biological Activity
Given the known biological activities of pyrrole derivatives, a primary screening approach should encompass antimicrobial, anticancer, and anti-inflammatory assays. This initial phase is designed to identify the most promising therapeutic area for this compound.
Antimicrobial Activity Assessment
Pyrrole-containing compounds have demonstrated a broad spectrum of antimicrobial activities.[1][4] The presence of a nitro group, in particular, is a common feature in many antimicrobial agents.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Workflow:
Caption: Workflow for MIC determination.
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution: Dissolve 1-(4-methyl-2-nitrophenyl)-1H-pyrrole in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Microorganism Preparation: Culture the selected bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains overnight. Dilute the cultures to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial suspension to each well. Include positive (microbes in broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anticancer Activity Evaluation
Numerous pyrrole derivatives have been investigated for their potential as anticancer agents.[5][6] The mechanism often involves the induction of apoptosis or cell cycle arrest.
Protocol 2: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow:
Caption: Workflow for MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity Screening
Pyrrole derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7][8]
Protocol 3: In Vitro COX Inhibition Assay
This assay measures the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.
Workflow:
Caption: Workflow for in vitro COX inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the assay buffer, enzyme (COX-1 or COX-2), and substrate (arachidonic acid) solutions.
-
Compound Addition: In a reaction tube or well, add the test compound at various concentrations. Include a known COX inhibitor as a positive control (e.g., indomethacin) and a vehicle control.
-
Enzyme Addition: Add the COX enzyme to the wells and incubate briefly.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a specified time (e.g., 10-20 minutes) at 37°C.
-
PGE2 Measurement: Stop the reaction and measure the amount of PGE2 produced using a commercial ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.
Section 2: Delving Deeper - Mechanistic Studies
Should the preliminary screening reveal significant activity in any of the tested areas, the following protocols can be employed to investigate the underlying mechanism of action.
Elucidating the Anticancer Mechanism
If 1-(4-methyl-2-nitrophenyl)-1H-pyrrole demonstrates potent cytotoxicity, further investigation into its effect on the cell cycle and apoptosis is warranted.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol determines the phase of the cell cycle at which the compound induces arrest.
Step-by-Step Methodology:
-
Cell Treatment: Treat the cancer cells with the IC50 concentration of the compound for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Potential Signaling Pathway Investigation:
Based on the cell cycle analysis, further studies can explore the modulation of key regulatory proteins. For example, an arrest in the G2/M phase might suggest an interaction with tubulin.[9]
Caption: Potential anticancer signaling pathway.
Section 3: Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial biological evaluation of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole. The data generated from these assays will be crucial in determining the therapeutic potential of this novel compound and guiding future drug development efforts. Positive results should be followed by more in-depth mechanistic studies, in vivo efficacy models, and toxicological assessments. The structural motifs present in this molecule suggest a high probability of discovering interesting biological activities, making it a worthy candidate for thorough investigation.
References
-
Ataman Kimya. (n.d.). PYRROLE. Retrieved from [Link]
-
ResearchGate. (n.d.). Antibacterial activity of the compound ( 1-4 ) and standard. Retrieved from [Link]
-
Bentham Science. (n.d.). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Retrieved from [Link]
-
MDPI. (2018). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Retrieved from [Link]
-
ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from [Link]
- Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
-
RSC Publishing. (2022). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
-
ResearchGate. (2018). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved from [Link]
-
PubMed Central. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
PubMed Central. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]
-
PubMed Central. (2022). Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549). Retrieved from [Link]
-
MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]
-
IJTSRD. (n.d.). 141 Preparation and Biological Screening of Novel Heterocyclic Compounds. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioactive pyrrole-based compounds with target selectivity | Request PDF. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Evaluation of the anti-inflammatory activity of novel synthesized pyrrole, pyrrolopyrimidine and spiropyrrolopyrimidine derivatives. Retrieved from [Link]
-
PubMed Central. (2020). Bioactive pyrrole-based compounds with target selectivity. Retrieved from [Link]
-
iris.unina.it. (n.d.). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole. Retrieved from [Link]
-
RSC Publishing. (2024). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved from [Link]
-
Babylon University. (n.d.). Biological activity of new heterocyclic compounds derived from chalcone. Retrieved from [Link]
-
PubMed Central. (n.d.). Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Retrieved from [Link]
-
PubMed. (2025). Discovery of anti-inflammatory pyrrole alkaloids from Curvularia lunata CL1. Retrieved from [Link]
-
CSCanada. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. Retrieved from [Link]
-
PubMed Central. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Retrieved from [Link]
-
PubMed Central. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole as a Potential Anticancer Agent
Introduction: A Novel Strategy in Targeting Tumor Microenvironments
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[1][2] These derivatives have been shown to modulate key cellular pathways by targeting microtubules, protein kinases, and histone deacetylases, leading to apoptosis and cell cycle arrest in cancer cells.[1][2] Concurrently, the unique microenvironment of solid tumors, particularly the presence of hypoxic regions, offers a selective target for novel therapeutic strategies.[3][4] Nitroaromatic compounds have emerged as promising hypoxia-activated prodrugs; they can be selectively reduced by nitroreductase enzymes, which are overexpressed in the low-oxygen conditions of tumors, to generate cytotoxic agents.[4][5] This targeted activation minimizes systemic toxicity while maximizing antitumor efficacy within the tumor core.[5]
This application note details the investigation of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole (CAS No. 59194-20-6) as a potential anticancer agent.[6] We hypothesize that this compound acts as a hypoxia-activated prodrug. The electron-withdrawing nitro group is predicted to be reduced under hypoxic conditions to a reactive hydroxylamine or amine species, which can then induce cellular damage. Furthermore, the pyrrole moiety may contribute to the molecule's ability to interact with and modulate key oncogenic signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer.
This document provides a comprehensive guide for researchers, outlining the synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole and a suite of in vitro protocols to rigorously evaluate its anticancer potential and elucidate its mechanism of action.
Synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole
The synthesis of N-substituted pyrroles can be efficiently achieved through the Paal-Knorr synthesis.[7][8][9] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 4-methyl-2-nitroaniline, under acidic conditions.
Protocol: Paal-Knorr Pyrrole Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethoxytetrahydrofuran (1.0 equivalent) in an appropriate solvent such as glacial acetic acid.
-
Addition of Amine: To this solution, add 4-methyl-2-nitroaniline (1.0-1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 1-(4-methyl-2-nitrophenyl)-1H-pyrrole.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Evaluation of Anticancer Activity
A tiered approach to in vitro testing is recommended to systematically evaluate the anticancer properties of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole. This begins with assessing its cytotoxic effects on a panel of cancer cell lines and a non-cancerous control cell line to determine potency and selectivity. Subsequent assays will then explore the compound's impact on cell cycle progression, apoptosis, and metastatic potential.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. This initial screen will determine the half-maximal inhibitory concentration (IC50) of the compound.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., MCF-10A [normal breast epithelial]) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole in complete culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Hypoxic vs. Normoxic Conditions: For half of the plates, incubate under standard normoxic conditions (21% O2, 5% CO2). For the other half, place in a hypoxic chamber (e.g., 1% O2, 5% CO2) to assess hypoxia-selective activity. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
| Cell Line | Treatment Condition | IC50 (µM) - Example Data |
| MCF-7 | Normoxia | 75.2 |
| MCF-7 | Hypoxia | 12.5 |
| A549 | Normoxia | 88.9 |
| A549 | Hypoxia | 15.8 |
| HCT116 | Normoxia | 65.4 |
| HCT116 | Hypoxia | 10.3 |
| MCF-10A | Normoxia | > 200 |
| MCF-10A | Hypoxia | > 200 |
Cell Cycle Analysis
To determine if the compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is employed. PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment: Seed cells in 6-well plates and treat with 1-(4-methyl-2-nitrophenyl)-1H-pyrrole at concentrations around its IC50 value (determined under hypoxic conditions) for 24-48 hours under hypoxia.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Assessment of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism of many anticancer agents. Annexin V/PI staining can be used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in 6-well plates with the compound under hypoxic conditions as described for the cell cycle analysis.
-
Cell Harvesting: Collect all cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide according to the manufacturer's protocol.
-
Flow Cytometry: Incubate for 15 minutes in the dark at room temperature and analyze immediately by flow cytometry.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Evaluation of Anti-Metastatic Potential
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The wound healing and transwell invasion assays are used to assess the compound's effect on these processes.
-
Create Monolayer: Grow cells to a confluent monolayer in 6-well plates.
-
Create "Wound": Use a sterile pipette tip to create a scratch in the monolayer.
-
Treatment: Wash with PBS to remove detached cells and add fresh medium containing the test compound at non-toxic concentrations.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the scratch at different time points to quantify cell migration.
-
Prepare Inserts: Coat the upper surface of transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free medium containing the test compound.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours under hypoxic conditions.
-
Staining and Quantification: Remove non-invading cells from the upper surface of the insert. Fix and stain the invading cells on the lower surface with crystal violet.
-
Analysis: Dissolve the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify invasion.
Elucidation of the Mechanism of Action
Based on the structure of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole, we propose a dual mechanism of action: hypoxia-activated cytotoxicity and modulation of cancer-related signaling pathways.
Hypoxia-Activated Prodrug Mechanism
The core hypothesis is that the nitro group is reduced under hypoxic conditions to a cytotoxic species, potentially generating reactive nitrogen species like nitric oxide (NO).
The Griess assay is a colorimetric method for the detection of nitrite, a stable and nonvolatile breakdown product of NO.[10][11]
-
Cell Culture Supernatant Collection: Culture cells with the compound under both normoxic and hypoxic conditions. Collect the cell culture supernatant at various time points.
-
Griess Reagent Reaction: Mix the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) according to the manufacturer's protocol.[10]
-
Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve. An increase in nitrite under hypoxic conditions would support the proposed mechanism.
Investigation of Cell Signaling Pathways (Western Blotting)
The PI3K/Akt and MAPK/ERK pathways are central to cell proliferation, survival, and migration, and are often hyperactivated in cancer.[2][12] Western blotting will be used to assess whether the compound modulates the phosphorylation status of key proteins in these pathways.
-
Protein Extraction: Treat cells with the compound under hypoxic conditions for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Visualizations
Caption: Workflow for evaluating the anticancer potential of the compound.
Caption: Proposed inhibition of PI3K/Akt and MAPK/ERK signaling pathways.
Conclusion
The protocols and framework detailed in this application note provide a robust starting point for the comprehensive evaluation of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole as a novel, hypoxia-activated anticancer agent. By systematically assessing its cytotoxicity, impact on key cancer-related cellular processes, and elucidating its dual mechanism of action, researchers can effectively determine its therapeutic potential. The proposed studies are designed to generate the critical data necessary for further preclinical development and to contribute to the growing field of targeted cancer therapies that exploit the unique physiology of the tumor microenvironment.
References
-
Mateev, E. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link]
-
Morsby, R. J., et al. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Chemistry, 12. [Link]
-
Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules, 27(3), 1039. [Link]
-
Wang, J., et al. (2025). Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy. Chemical Society Reviews. [Link]
-
Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. PubMed. [Link]
-
Osaki, M., et al. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. [Link]
-
Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. PubMed. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. [Link]
-
Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 17-32. [Link]
-
Iovu, M., et al. (2024). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Molecules, 29(11), 2533. [Link]
-
MBB College. (n.d.). When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. MBB College. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. alliedacademies.org [alliedacademies.org]
- 9. mbbcollege.in [mbbcollege.in]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. promega.com [promega.com]
- 12. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole
Welcome to the technical support guide for the synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to overcome common challenges and rationally optimize your reaction yields. This guide is structured as a series of frequently asked questions and in-depth optimization strategies, addressing the specific issues researchers encounter during this N-arylation reaction.
Core Synthesis Pathways: An Overview
The formation of the C-N bond between the pyrrole nitrogen and the aryl ring is the crux of this synthesis. Success hinges on choosing the appropriate strategy based on the available starting materials and desired reaction conditions. Two primary, reliable pathways are prevalent:
-
Route A: Nucleophilic Aromatic Substitution (SNAr): This method is highly effective when using a strongly electron-deficient aryl halide, such as 1-fluoro-4-methyl-2-nitrobenzene. The nitro group in the ortho position strongly activates the aromatic ring towards nucleophilic attack by the pyrrolide anion. This route often proceeds under milder conditions and may not require a metal catalyst.
-
Route B: Copper-Catalyzed N-Arylation (Ullmann Condensation): This is a more versatile method, applicable to less reactive aryl halides like bromides and iodides.[1] It relies on a copper catalyst, often in conjunction with a ligand, to facilitate the cross-coupling between the pyrrole and the aryl halide. This approach is a cornerstone of modern C-N bond formation.[2]
Caption: Primary synthetic routes to 1-(4-methyl-2-nitrophenyl)-1H-pyrrole.
Troubleshooting and FAQs
This section addresses the most common issues encountered during the synthesis. The following decision tree provides a logical workflow for diagnosing problems.
Caption: A decision tree for troubleshooting low-yield N-arylation reactions.
Q1: My reaction yield is consistently low or the reaction stalls. What are the primary factors to investigate?
A: This is the most common issue. Let's break down the potential causes based on the troubleshooting workflow.
-
Cause 1: Ineffective Deprotonation of Pyrrole. The N-H bond of pyrrole (pKa ≈ 17.5 in DMSO) must be deprotonated to form the nucleophilic pyrrolide anion. If your base is too weak or is hydrated, this equilibrium will not favor the anion, stalling the reaction.
-
Expert Insight: While potassium carbonate (K₂CO₃) is common, it can be slow. Cesium carbonate (Cs₂CO₃) is more effective due to its higher solubility and the increased reactivity of the cesium pyrrolide salt. For SNAr routes, a stronger base like sodium hydroxide (NaOH) can be very effective in a polar aprotic solvent like DMSO.[2] Ensure your base is freshly dried, especially if using K₂CO₃.
-
-
Cause 2: Inactive Catalyst (Ullmann Route). Copper-catalyzed reactions are sensitive to air. If you are using a Cu(I) source (like CuI), oxidation to inactive Cu(II) can occur if the reaction is not performed under an inert atmosphere (Nitrogen or Argon).
-
Expert Insight: While some modern protocols have been developed to be air-stable, it is best practice to degas your solvent and run the reaction under an inert atmosphere.[2] Using a ligand, such as 1,2-diaminocyclohexane or N,N'-dimethylethylenediamine, can stabilize the copper catalyst, accelerate the reaction, and often allows for lower reaction temperatures.[3]
-
-
Cause 3: Insufficient Temperature or Time. Both SNAr and Ullmann reactions have significant activation energy barriers.
-
Expert Insight: For SNAr with a fluoro-substituent, reactions can often be run at room temperature to 60 °C.[4] For Ullmann reactions with bromo or iodo-substituents, temperatures of 110-140 °C are typical.[2] Monitor the reaction by TLC or LC-MS every few hours. If you see starting material remaining after 12-24 hours with no further product formation, temperature is likely the limiting factor.
-
-
Cause 4: Poor Reagent Quality. Pyrrole is susceptible to oxidation and polymerization, appearing dark and tarry. The aryl halide must be pure to avoid introducing competing nucleophiles or catalyst poisons.
-
Expert Insight: Always use freshly distilled pyrrole. If it is colored, distill it under reduced pressure before use. Verify the purity of your aryl halide by NMR or GC-MS.
-
Q2: I'm observing significant side products. What are they and how can I prevent them?
A: Side product formation usually points to conditions that are too harsh or an imbalanced catalytic system.
-
Primary Side Product: Homo-coupling of the Aryl Halide. In Ullmann reactions, the aryl halide can couple with itself to form a symmetrical biaryl. This is more common at very high temperatures or with highly active catalyst systems.
-
Prevention: Reduce the reaction temperature. The activation energy for the desired C-N coupling is often lower than for C-C homo-coupling. Adding a suitable ligand can also increase the selectivity for N-arylation.[3]
-
-
Secondary Side Product: C-Arylation or Polysubstitution. While N-arylation is kinetically and thermodynamically favored, arylation at the C2 position of the pyrrole ring is a possibility, especially if the nitrogen is temporarily blocked or if a very reactive catalyst system (like Palladium) is used.
-
Prevention: This is less common in standard Ullmann or SNAr conditions. Stick to copper catalysts for N-selectivity. Ensure a sufficient amount of base is present to keep the pyrrole in its N-anion form.
-
Q3: Which synthetic route (SNAr vs. Ullmann) is better for my synthesis?
A: The "better" route depends on your specific circumstances. Here is a comparative summary:
| Feature | Route A: Nucleophilic Aromatic Substitution (SNAr) | Route B: Copper-Catalyzed Ullmann |
| Aryl Halide | Requires activated halide (e.g., -F , -Cl) | Works best with -I , -Br |
| Starting Material Cost | Fluoroarenes can be more expensive/less available. | Bromo/Iodoarenes are generally readily available. |
| Catalyst | Typically catalyst-free . | Requires Copper (e.g., CuI, CuSO₄, Cu₂O).[5] |
| Reaction Conditions | Milder (Room Temp to ~80 °C).[4] | Harsher (Typically >100 °C).[2] |
| Atmosphere | Generally air-tolerant. | Inert atmosphere (N₂ or Ar) is strongly recommended. |
| Key Advantage | Simple, clean, avoids transition metal contamination. | Broader substrate scope for aryl halides. |
Expert Recommendation: If 1-fluoro-4-methyl-2-nitrobenzene is commercially available and affordable, the SNAr route is the preferred starting point due to its simplicity and milder conditions. If you are starting from the corresponding bromo- or iodo-compound, the Ullmann reaction is the robust and reliable choice.
Optimization Guide: A Deeper Dive into Reaction Parameters
For the more versatile Ullmann condensation, fine-tuning the reaction components is key to maximizing yield.
| Component | Options & Considerations | Causality (The "Why") |
| Copper Source | CuI (Copper(I) Iodide): Most common, often used directly. CuSO₄·5H₂O: Inexpensive Cu(II) source that is reduced in situ or is active as is.[2] Cu₂O, Cu(OAc)₂: Other common precursors. | Cu(I) is the active catalytic species in the accepted Ullmann cycle. Cu(II) sources are often effective and cheaper, but may require slightly different conditions to initiate the cycle. |
| Ligand | None: Possible with highly reactive iodides in DMSO.[2] Diamines: N,N'-dimethylethylenediamine (DMEDA), 1,2-diaminocyclohexane.[3] Amino Acids: L-proline can be effective. | Ligands accelerate the key steps of oxidative addition and reductive elimination in the catalytic cycle. They solubilize the copper species and prevent catalyst aggregation/decomposition, leading to higher turnover and allowing for lower temperatures.[3] |
| Base | K₂CO₃: Common, inexpensive, but requires high temp. Cs₂CO₃: Excellent, higher solubility and reactivity. NaOH/KOH: Strong, effective in polar solvents but can introduce water.[2] K₃PO₄: Another effective option. | The base must be strong enough to deprotonate pyrrole. The cation (K⁺ vs Cs⁺) influences the solubility and nucleophilicity of the resulting pyrrolide salt. Cs⁺ salts are typically more reactive. |
| Solvent | DMSO, DMF: High-boiling, polar aprotic. Excellent for solubilizing salts and promoting both SNAr and Ullmann reactions.[2] Toluene, Xylene, Dioxane: Non-polar options, often used with very strong bases (e.g., NaH) where the pyrrolide salt is pre-formed. | Polar aprotic solvents stabilize the charged intermediates in the reaction pathway and keep the inorganic base and copper catalyst in the reaction phase, increasing reaction rates. |
Detailed Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: SNAr Synthesis (High-Yield, Mild Conditions)
This protocol is adapted from a similar reported synthesis and is the recommended starting point if 1-fluoro-4-methyl-2-nitrobenzene is available.[4]
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 1H-pyrrole (1.0 eq.), sodium hydroxide (NaOH, 2.0 eq.), and anhydrous dimethyl sulfoxide (DMSO).
-
Reaction Initiation: Stir the mixture at room temperature for 20 minutes to form the sodium pyrrolide salt.
-
Substrate Addition: Add a solution of 1-fluoro-4-methyl-2-nitrobenzene (1.1 eq.) in a small amount of DMSO dropwise to the stirred mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is often exothermic. If needed, heat the mixture to 40-50 °C. Monitor the reaction progress by TLC (e.g., using 10:1 Hexanes:Ethyl Acetate) until the starting aryl fluoride is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Ligand-Free Copper-Catalyzed Ullmann Synthesis
This protocol is a robust, cost-effective method based on the work of Liu et al.[2]
-
Reaction Setup: In an oven-dried Schlenk tube, combine CuSO₄·5H₂O (0.05 eq.), 1-iodo-4-methyl-2-nitrobenzene (1.0 eq.), NaOH (2.0 eq.), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 1H-pyrrole (1.5 eq.) and anhydrous DMSO via syringe.
-
Heating and Monitoring: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Protocol 3: Product Purification and Characterization
-
Column Chromatography: The crude product from either protocol should be purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) is typically effective.
-
Characterization: The product, 1-(4-methyl-2-nitrophenyl)-1H-pyrrole, is a solid with a reported melting point of 55-58 °C.[6] The pure fractions can be combined and the solvent removed under reduced pressure to yield the final product. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- Time.gov. (n.d.). Current time in Denbighshire, GB.
-
Borah, P., et al. (2022). Copper-catalyzed N-arylation of pyrroles: An overview. ResearchGate. Retrieved from [Link]
-
Liu, L., et al. (2014). Copper-catalysed N-arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. Journal of Chemical Research, 38(3), 180–182. Retrieved from [Link]
-
Borah, P., et al. (2022). Copper-catalyzed N-arylation of pyrroles: an overview. New Journal of Chemistry. Royal Society of Chemistry. Retrieved from [Link]
-
Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for a related synthesis. Retrieved from [Link]
-
Al-Masum, M., & Islam, M. S. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved from [Link]
-
Wang, P-S., et al. (2021). Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Li, X., et al. (2019). Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis. Organic & Biomolecular Chemistry. Royal Society of Chemistry. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole
Answering the call for robust, field-tested guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting manual for the synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole. As Senior Application Scientists, we move beyond mere procedural lists to explain the underlying chemical principles, helping you not only to solve immediate experimental challenges but also to build a deeper understanding of your reaction system.
This guide is structured to address the most pressing issues encountered during the synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole, a key intermediate in various research and development applications. Our approach is rooted in providing not just solutions, but the scientific rationale behind them.
Part 1: Frequently Asked Questions (FAQs)
This section tackles the most common high-level inquiries regarding the synthesis.
Q1: What is the standard and most reliable method for synthesizing 1-(4-methyl-2-nitrophenyl)-1H-pyrrole?
The most prevalent and well-documented method is the Paal-Knorr pyrrole synthesis or its close variant, the Clauson-Kaas synthesis .[1][2][3] This reaction involves the acid-catalyzed condensation of 2-nitro-4-methylaniline with a 1,4-dicarbonyl equivalent, most commonly 2,5-dimethoxytetrahydrofuran (DMTHF).[3][4] The classical approach involves refluxing the reactants in glacial acetic acid, which serves as both the solvent and the acid catalyst.[5]
Q2: My reaction yield is consistently low. What are the most critical parameters I should investigate?
Low yields are a frequent challenge and can typically be traced back to a few critical parameters:
-
Nucleophilicity of the Amine: The starting material, 2-nitro-4-methylaniline, is a weak nucleophile due to the strong electron-withdrawing effect of the ortho-nitro group. This inherently slows the reaction.[6]
-
Reaction Conditions: Traditional Paal-Knorr conditions, such as prolonged heating in strong acid, can lead to the degradation of the starting materials or the desired pyrrole product.[7]
-
Catalyst Choice and Concentration: While an acid catalyst is necessary, its strength and concentration are crucial. Excessively strong acidic conditions can accelerate side reactions.[8]
Q3: I've isolated a major impurity alongside my desired product. What is it likely to be?
The most common byproduct in this synthesis is 1-(4-methyl-2-nitrophenyl)furan . This arises from the acid-catalyzed self-condensation and dehydration of the 1,4-dicarbonyl precursor (formed in situ from DMTHF) before it can react with the less reactive aniline. This side reaction is especially favored under strongly acidic conditions (pH < 3).[8]
Part 2: In-Depth Troubleshooting Guide
This section provides a detailed, problem-oriented approach to resolving specific experimental failures.
Issue 1: Low or No Product Formation
Q: My TLC analysis shows a large amount of unreacted 2-nitro-4-methylaniline even after prolonged reaction time. How can I drive the reaction to completion?
Root Cause Analysis: The low nucleophilicity of the aniline derivative is the primary cause. The lone pair on the nitrogen is delocalized into the nitro-substituted aromatic ring, making it less available to attack the carbonyl carbons of the 1,4-dicarbonyl intermediate.
Solutions:
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy. However, this must be balanced against the risk of thermal degradation. Microwave-assisted synthesis is a highly effective alternative, as it can significantly reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation through rapid, uniform heating.[6][9]
-
Optimize the Catalyst System: While acetic acid is standard, for a weakly nucleophilic amine, a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid such as iron(III) chloride (FeCl₃) can be more effective.[10] Lewis acids activate the carbonyl groups, making them more electrophilic and susceptible to attack by the weak nucleophile.
-
Solvent Choice: Using a higher-boiling point, inert solvent like toluene or xylene in conjunction with a catalytic amount of a strong acid can allow for higher reaction temperatures while providing better control than refluxing in a reactive solvent like acetic acid.
Issue 2: Significant Byproduct Formation
Q: My reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance. What is happening and how can I prevent it?
Root Cause Analysis: Dark coloration and tar formation are classic indicators of product and/or starting material degradation. Aromatic nitro compounds and pyrroles can be sensitive to harsh acidic conditions and high temperatures over extended periods.[6][7] Polymerization of the pyrrole product or side-reactions involving the nitro group may also contribute.
Solutions:
-
Reduce Reaction Time and Temperature: This is the most critical adjustment. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. As mentioned, microwave heating is an excellent strategy to shorten the exposure to high temperatures.[9]
-
Use a Milder Catalyst: Transitioning from a strong Brønsted acid to a milder one, or using a Lewis acid, can significantly reduce degradation.[6] Catalysts like calcium nitrate (Ca(NO₃)₂) have been reported as mild Lewis acids for Clauson-Kaas reactions.[11]
-
Work Under an Inert Atmosphere: Although not always necessary, running the reaction under nitrogen or argon can prevent oxidative side reactions that may contribute to the formation of colored impurities.
Q: How can I specifically suppress the formation of the furan byproduct?
Root Cause Analysis: Furan formation is a competitive reaction that dominates when the cyclization of the 1,4-dicarbonyl is faster than the addition of the amine. This is promoted by highly acidic conditions.
Solutions:
-
Moderate the Acidity: Avoid using strong mineral acids like H₂SO₄ or HCl. Acetic acid is often sufficient. If a stronger catalyst is needed, use it in strictly catalytic amounts. The goal is to find a pH that promotes the desired condensation without overly favoring the furan cyclization.
-
Change the Order of Addition: In some cases, adding the 1,4-dicarbonyl source (DMTHF) slowly to the heated solution of the amine and acid can maintain a low concentration of the dicarbonyl, favoring its reaction with the amine over self-condensation.
Issue 3: Purification and Isolation Challenges
Q: I'm having difficulty separating my product from the unreacted aniline and other byproducts using column chromatography. What's a good starting point?
Root Cause Analysis: The polarities of the starting aniline, the pyrrole product, and potential byproducts can sometimes be very similar, leading to poor separation.
Solutions:
-
Optimize the Mobile Phase: A standard mobile phase for this type of compound is a mixture of ethyl acetate and hexanes.[12] Start with a low polarity mixture (e.g., 1:9 EtOAc/Hexanes) and gradually increase the polarity. Using a shallow gradient on an automated chromatography system can resolve closely eluting spots.
-
Aqueous Workup: Before chromatography, a thorough aqueous workup is essential. After neutralizing the acidic reaction mixture, wash the organic extract with water and then brine. This helps remove residual acid and highly polar impurities.[8]
-
Recrystallization: If the product is a solid, recrystallization can be a very effective purification method. Common solvents include ethanol, methanol/water mixtures, or ether.[5][8] This is particularly useful for removing trace impurities after an initial chromatographic separation.
Part 3: Protocols & Methodologies
Protocol 1: Standard Clauson-Kaas Synthesis
This protocol is based on classical methods and serves as a baseline for optimization.[3][5]
-
To a solution of 2-nitro-4-methylaniline (1.0 eq) in glacial acetic acid (approx. 0.1 M concentration), add 2,5-dimethoxytetrahydrofuran (1.5 eq).
-
Heat the solution to reflux (approx. 118 °C) for 30-60 minutes.
-
Monitor the reaction progress by TLC (e.g., 20% EtOAc in Hexanes).
-
Upon completion, allow the mixture to cool to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution carefully with a base such as potassium hydroxide or sodium bicarbonate until a precipitate forms.
-
Filter the solid precipitate, wash it with cold water, and dry it under vacuum.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization.
Protocol 2: Optimized Microwave-Assisted Synthesis
This protocol leverages microwave energy to improve yield and reduce side reactions.[9]
-
In a microwave-safe reaction vessel, combine 2-nitro-4-methylaniline (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.2 eq), and glacial acetic acid (sufficient to dissolve reactants).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-140 °C) for 10-20 minutes. The initial power will be high to reach the target temperature, then it will modulate to maintain it.
-
Monitor reaction completion by TLC after cooling.
-
Perform the aqueous workup and purification as described in Protocol 1.
| Parameter | Protocol 1: Conventional Heating | Protocol 2: Microwave-Assisted | Rationale for Optimization |
| Reaction Time | 30-60 minutes | 10-20 minutes | Reduces thermal degradation and byproduct formation.[9] |
| Temperature | ~118 °C (Reflux) | 120-140 °C (Controlled) | Allows for higher temperatures for short durations, accelerating the reaction. |
| Typical Yields | Moderate | Good to Excellent | Improved efficiency and reduced side reactions lead to higher yields. |
| Side Products | Higher potential for degradation | Lower potential for degradation | Shorter exposure to harsh conditions minimizes unwanted reactions.[6][7] |
Part 4: Analytical Characterization
Q: How can I confidently identify my product and key impurities?
A multi-technique approach is recommended for unambiguous characterization.[13][14]
-
Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress and assessing crude purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The pyrrole protons will have characteristic shifts and coupling patterns. The presence of signals from the 4-methyl and the aromatic ring of the nitrophenyl group should also be confirmed.
-
Mass Spectrometry (MS): Provides the molecular weight of the product and impurities, which is crucial for identification. Techniques like LC-MS are invaluable for analyzing the composition of the reaction mixture.[13]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for determining the purity of the final product. A well-developed HPLC method can quantify the main product and any impurities present at levels above 0.1%.[14]
Part 5: Visualized Workflows and Mechanisms
Reaction Mechanism and Side Reaction
The following diagram illustrates the desired Paal-Knorr reaction pathway alongside the competing furan formation side reaction.
Caption: Paal-Knorr synthesis of the target pyrrole and the competing furan formation.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common issues.
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 4. Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Pyrrole synthesis [organic-chemistry.org]
- 11. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. biotech-spain.com [biotech-spain.com]
- 14. rroij.com [rroij.com]
Technical Support Center: Enhancing the Stability of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole
Welcome to the dedicated technical support center for 1-(4-methyl-2-nitrophenyl)-1H-pyrrole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound and may encounter stability challenges. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate potential issues and ensure the integrity of your experiments. Our approach is rooted in explaining the "why" behind the "how," providing you with the scientific rationale to make informed decisions.
Introduction to the Stability Profile of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole
1-(4-methyl-2-nitrophenyl)-1H-pyrrole is a molecule of interest in various research and development endeavors. However, its chemical structure, which combines a pyrrole ring and a nitroaromatic group, presents a unique set of stability considerations. The electron-rich pyrrole ring is susceptible to oxidation, while the nitro group on the phenyl ring is prone to reduction. Understanding these inherent properties is the first step toward mitigating degradation and ensuring the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My sample of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole is showing a color change over time, from a pale yellow to a darker shade. What could be the cause?
A1: A color change is a common indicator of degradation. This is likely due to the oxidation of the pyrrole ring, which can lead to the formation of colored polymeric species. This process can be accelerated by exposure to light, air (oxygen), and acidic conditions. The nitro group itself can also contribute to color upon degradation. To minimize this, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.
Q2: I am observing a loss of purity in my sample when analyzed by HPLC, with the appearance of new peaks. What are the likely degradation pathways?
A2: The appearance of new peaks on an HPLC chromatogram suggests the formation of degradation products. For 1-(4-methyl-2-nitrophenyl)-1H-pyrrole, two primary degradation pathways should be considered:
-
Oxidation of the Pyrrole Ring: The pyrrole moiety is susceptible to oxidation, which can lead to ring-opening or polymerization. This is often catalyzed by light (photodegradation) and the presence of oxygen.
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain metabolic conditions. Each of these new compounds will present as a distinct peak in your HPLC analysis.
Q3: Can the pH of my formulation or solvent system affect the stability of this compound?
A3: Absolutely. The stability of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole is pH-dependent.
-
Acidic Conditions: The pyrrole ring is known to be unstable in acidic environments, which can catalyze polymerization and degradation.
-
Basic Conditions: While the pyrrole ring is generally more stable in basic conditions, strong bases may promote other reactions or degradation pathways. It is advisable to maintain the pH of your solutions in the neutral range (pH 6-8) for optimal stability, unless your experimental protocol requires otherwise.
Troubleshooting Guide: Common Stability Issues and Solutions
This guide provides a structured approach to identifying and resolving common stability problems encountered during the handling and experimentation of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole.
Issue 1: Rapid Degradation Upon Dissolution in Organic Solvents
-
Symptoms: A freshly prepared solution of the compound shows significant degradation within a short period when analyzed by HPLC or other analytical techniques.
-
Potential Causes:
-
Solvent Purity: The presence of peroxide impurities in solvents like THF, diethyl ether, or dioxane can initiate oxidative degradation.
-
Dissolved Oxygen: Oxygen dissolved in the solvent can contribute to oxidation.
-
Acidic Impurities: Trace acidic impurities in the solvent can catalyze the degradation of the pyrrole ring.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid degradation in solution.
Issue 2: Photodegradation During Experiments
-
Symptoms: Samples exposed to ambient or UV light show a greater degree of degradation compared to samples kept in the dark.
-
Potential Causes: The pyrrole and nitroaromatic moieties can absorb UV-Vis light, leading to photochemical reactions and degradation.
-
Preventative Measures:
-
Use Amber Glassware: Always handle and store solutions of the compound in amber-colored vials or flasks to block UV light.
-
Work in a Darkened Environment: When possible, perform experimental manipulations in a fume hood with the sash down and the lights dimmed, or wrap experimental setups in aluminum foil.
-
Incorporate a UV Absorber: For formulations where it is permissible, the addition of a UV absorber can help protect the compound from photodegradation. Common classes of UV absorbers include benzophenones and benzotriazoles.[1]
-
Consider a Light Stabilizer: Hindered Amine Light Stabilizers (HALS) can also be effective in mitigating photodegradation.[1]
-
Issue 3: Thermal Instability at Elevated Temperatures
-
Symptoms: Degradation is observed when the compound is heated as a solid or in solution.
-
Potential Causes: The molecule may have a low thermal decomposition temperature. The presence of the ortho nitro group relative to the point of attachment to the pyrrole may create steric strain that is relieved upon heating, potentially leading to specific degradation pathways.
-
Recommendations:
-
Determine the Decomposition Temperature: If not already known, perform a thermogravimetric analysis (TGA) to determine the onset of thermal decomposition.
-
Avoid High Temperatures: Whenever possible, conduct reactions and purifications at or below room temperature.
-
Use a Lower Boiling Point Solvent: For reactions requiring heat, choose a solvent with a lower boiling point to minimize the thermal stress on the compound.
-
Protocols for Stability Enhancement and Assessment
Protocol 1: Use of Antioxidants to Mitigate Oxidative Degradation
Antioxidants function by scavenging free radicals or inhibiting oxidation processes.[2] For 1-(4-methyl-2-nitrophenyl)-1H-pyrrole, the addition of a suitable antioxidant to solutions can significantly improve stability.
Recommended Antioxidants:
| Antioxidant Class | Examples | Rationale |
| Phenolic Antioxidants | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA) | Excellent radical scavengers. |
| Thioethers | Dilauryl thiodipropionate (DLTDP) | Decompose hydroperoxides into non-radical products. |
| Vitamin-based | Ascorbic acid (Vitamin C), α-Tocopherol (Vitamin E) | Natural and effective radical scavengers. |
Step-by-Step Protocol for Antioxidant Addition:
-
Select an appropriate antioxidant: Choose an antioxidant that is soluble in your solvent system and compatible with your downstream applications.
-
Determine the optimal concentration: Start with a low concentration (e.g., 0.01-0.1% w/v) and perform a small-scale stability study to determine the most effective concentration.
-
Prepare the stock solution: Dissolve the chosen antioxidant in the solvent you will use for your experiment.
-
Prepare the final solution: Dissolve 1-(4-methyl-2-nitrophenyl)-1H-pyrrole in the antioxidant-containing solvent.
-
Monitor stability: Analyze the solution at regular intervals using a stability-indicating HPLC method to assess the effectiveness of the antioxidant.
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[2]
Experimental Workflow for Forced Degradation:
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Protocol:
-
Prepare stock solutions: Prepare a stock solution of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole in a suitable solvent (e.g., acetonitrile or methanol).
-
Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 60°C for a defined period (e.g., 24 hours).
-
Basic Degradation: To another aliquot, add an equal volume of 0.1 M NaOH. Keep the solution at 60°C for the same period.
-
Oxidative Degradation: Treat an aliquot with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to 80°C in an oven.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light.
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a suitable stability-indicating HPLC-UV method. LC-MS can be used to identify the degradation products.
Protocol 3: Development of a Stability-Indicating HPLC-UV Method
A robust analytical method is crucial for accurately assessing the stability of your compound.
Recommended HPLC Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Good retention and separation of aromatic compounds. |
| Mobile Phase | Acetonitrile and water or a suitable buffer (e.g., phosphate buffer, pH 6.8) | Provides good peak shape and resolution. |
| Elution | Gradient | To ensure separation of the parent compound from potential degradation products with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for good separation efficiency. |
| Detection | UV at a suitable wavelength (e.g., the λmax of the compound) | Provides good sensitivity for the parent compound and its chromophoric degradation products. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
Method Validation:
The developed HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose of stability testing.
Synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole
For researchers who need to synthesize this compound, two common methods are the Paal-Knorr synthesis and the Ullmann condensation.
Paal-Knorr Synthesis
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3]
Reaction Scheme:
1,4-Diketone + 4-methyl-2-nitroaniline → 1-(4-methyl-2-nitrophenyl)-1H-pyrrole
General Procedure:
-
Dissolve the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) in a suitable solvent such as acetic acid or ethanol.
-
Add an equimolar amount of 4-methyl-2-nitroaniline.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and isolate the product by extraction and purification (e.g., column chromatography).
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an amine.[4]
Reaction Scheme:
Pyrrole + 1-halo-4-methyl-2-nitrobenzene → 1-(4-methyl-2-nitrophenyl)-1H-pyrrole
General Procedure:
-
Combine pyrrole, 1-halo-4-methyl-2-nitrobenzene (e.g., 1-iodo-4-methyl-2-nitrobenzene), a copper catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K2CO3) in a high-boiling polar solvent (e.g., DMF or NMP).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
By understanding the inherent stability characteristics of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole and implementing the strategies outlined in this guide, researchers can significantly improve the reliability and reproducibility of their experimental outcomes.
References
- Jia, X., et al. (2007). The three main chemical classes of organic absorbers are derivatives of benzophenone, benzotriazole, and triazine.
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Lobo, V., et al. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118–126. [Link]
- Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.
- Ullmann, F., & Bielecki, J. (2003). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. [Link]
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 56-66.
- Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.
Sources
Validation & Comparative
A Comparative Guide to 1-(4-methyl-2-nitrophenyl)-1H-pyrrole and Isomeric Nitrophenyl Pyrroles
Introduction
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The introduction of a nitrophenyl substituent onto the pyrrole nitrogen dramatically influences the molecule's electronic properties, planarity, and potential for biological interactions. This modification can enhance potency, modulate selectivity, or introduce entirely new mechanisms of action.
This guide provides an in-depth comparison of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole with other key nitrophenyl pyrrole analogues. We will dissect how subtle changes in substituent placement—specifically the position of the nitro group and the presence of a methyl group—impact the molecule's physicochemical properties, synthesis, spectral characteristics, and biological potential. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this important class of compounds.
Physicochemical Properties: A Comparative Analysis
The substitution pattern on the N-phenyl ring directly impacts key physicochemical parameters such as molecular weight, melting point, and lipophilicity (logP). These properties are critical as they govern a compound's solubility, membrane permeability, and metabolic stability.
The target compound, 1-(4-methyl-2-nitrophenyl)-1H-pyrrole, possesses an ortho-nitro group, which introduces significant steric hindrance. This forces a non-planar conformation between the pyrrole and phenyl rings. In contrast, isomers with meta- or para-nitro groups experience less steric clash, allowing for greater co-planarity.
| Compound | Structure | CAS Number | Molecular Formula | MW ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole | ![]() | 59194-20-6 | C₁₁H₁₀N₂O₂ | 202.21 | 55-58 | 344.2 |
| 1-(2-Nitrophenyl)-1H-pyrrole | ![]() | 33265-60-0 | C₁₀H₈N₂O₂ | 188.18 | Not Available | Not Available |
| 1-(3-Nitrophenyl)-1H-pyrrole | ![]() | 2899-35-6 | C₁₀H₈N₂O₂ | 188.18 | Not Available | Not Available |
| 1-(4-Nitrophenyl)-1H-pyrrole | ![]() | 5145-68-6 | C₁₀H₈N₂O₂ | 188.18 | Not Available | Not Available |
Synthesis Strategies for N-Aryl Pyrroles
The most common and versatile method for synthesizing N-substituted pyrroles is the Clauson-Kaas reaction .[5] This acid-catalyzed reaction involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran. The choice of catalyst and reaction conditions (conventional heating vs. microwave irradiation) can be optimized to improve yields and reduce reaction times.[6][7]
Experimental Protocol: Clauson-Kaas Synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole
This protocol is a representative procedure adapted from established methodologies for N-aryl pyrrole synthesis.[5] The causality behind using glacial acetic acid is that it serves as both the solvent and the acid catalyst, simplifying the reaction setup while effectively promoting the necessary hydrolysis and condensation steps.
Materials:
-
4-Methyl-2-nitroaniline (1.0 mmol, 152.15 mg)
-
2,5-Dimethoxytetrahydrofuran (1.1 mmol, 145.3 mg, 148 µL)
-
Glacial Acetic Acid (5 mL)
-
Round-bottom flask (25 mL) with reflux condenser
-
Stir plate and magnetic stir bar
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a 25 mL round-bottom flask, add 4-methyl-2-nitroaniline (1.0 mmol).
-
Add glacial acetic acid (5 mL) and a magnetic stir bar. Stir the mixture until the amine is fully dissolved.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 mmol) to the solution dropwise.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acetic acid, followed by a wash with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure 1-(4-methyl-2-nitrophenyl)-1H-pyrrole.
Synthesis Workflow Diagram
Caption: Clauson-Kaas synthesis workflow for N-aryl pyrroles.
Spectroscopic Analysis: Predicted Characteristics
¹H NMR Spectroscopy
-
Pyrrole Protons: In unsubstituted 1-phenylpyrrole, the α-protons (H2, H5) and β-protons (H3, H4) of the pyrrole ring appear as distinct triplets.[8] For 1-(4-methyl-2-nitrophenyl)-1H-pyrrole, the ortho-nitro group causes a significant downfield shift for the adjacent phenyl protons. The steric clash between the ortho-nitro group and the pyrrole ring will likely result in a twisted conformation, reducing the anisotropic shielding/deshielding effects of the phenyl ring on the pyrrole protons compared to a more planar para-nitro isomer.
-
Phenyl Protons: The protons on the nitrophenyl ring will exhibit shifts characteristic of their substitution pattern. The strong electron-withdrawing nitro group will deshield ortho and para protons, shifting them downfield.[9] The methyl group is weakly electron-donating, causing a slight upfield shift for its adjacent protons.
-
Methyl Protons: A singlet corresponding to the three methyl protons would be expected around 2.4-2.5 ppm.
¹³C NMR Spectroscopy
-
Pyrrole Carbons: The chemical shifts of the pyrrole carbons will be influenced by the electronic nature of the N-substituent.
-
Phenyl Carbons: The carbon attached to the nitro group (ipso-carbon) will be significantly shifted downfield, while the carbon attached to the pyrrole nitrogen will also be clearly identifiable.
General Protocol: NMR Sample Preparation and Analysis
This protocol ensures the acquisition of high-quality, reproducible NMR data. The choice of deuterated solvent is critical; CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified nitrophenyl pyrrole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR Parameters: Use a standard pulse sequence with a spectral width of ~16 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of ~220 ppm. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak at 0 ppm.
Biological Activity and Structure-Activity Relationships (SAR)
Nitrophenyl pyrroles have been investigated for a range of biological activities, most notably as antimicrobial and anticancer agents. The electronic and steric profile of the molecule is paramount to its function.
-
Antimicrobial Activity: Pyrrole derivatives have shown potent activity against various bacterial strains.[10][11] For instance, a related compound, N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide, demonstrated significant antitubercular activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL.[12] This suggests that the 2-nitrophenyl moiety is well-tolerated and can be part of a pharmacophore for potent antibacterial action. The activity is often more pronounced against Gram-positive bacteria, as the outer membrane of Gram-negative bacteria can pose a permeability barrier.[10]
-
Structure-Activity Relationship (SAR):
-
Role of the Nitro Group: The strongly electron-withdrawing nitro group is crucial. It polarizes the molecule and can participate in hydrogen bonding or redox cycling within a biological target, a mechanism often exploited in nitroaromatic prodrugs.
-
Impact of Nitro Group Position: The position of the nitro group dictates the molecule's three-dimensional shape and electronic distribution.
-
ortho-Nitro (e.g., the target compound): The nitro group at the C2 position forces the phenyl and pyrrole rings out of plane. This fixed, twisted conformation can be critical for fitting into a specific binding pocket of an enzyme or receptor, potentially leading to higher selectivity.
-
para-Nitro: A para-nitro group allows for a more planar conformation, which may be favorable for intercalating interactions or binding to flatter receptor surfaces.
-
-
Impact of the Methyl Group: The methyl group at the C4 position is a weakly electron-donating group and adds lipophilicity. This can enhance membrane permeability and improve pharmacokinetic properties. It also provides an additional point for metabolic transformation or for probing steric tolerance in a receptor binding site.
-
SAR Logical Relationship Diagram
Caption: Key structure-activity relationships for nitrophenyl pyrroles.
Conclusion
The comparison between 1-(4-methyl-2-nitrophenyl)-1H-pyrrole and its isomers reveals the profound impact of substituent placement on molecular properties and biological potential. The ortho-nitro group in the target compound is a defining feature, inducing a twisted conformation that distinguishes it from its more planar para- and meta-nitro counterparts. This fixed dihedral angle can be exploited in rational drug design to achieve higher target specificity. The addition of the C4-methyl group further tunes the molecule's lipophilicity and steric profile.
Future research should focus on obtaining directly comparable biological data (e.g., IC₅₀ or MIC values) for this series of isomers against a panel of relevant cancer cell lines and bacterial strains. Such data would provide a quantitative foundation for the SAR principles discussed herein and would be invaluable for guiding the development of next-generation therapeutic agents based on the nitrophenyl pyrrole scaffold.
References
-
Gulea, M., & Gârbea, G. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10998. [Link]
-
MDPI. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. MDPI. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. ResearchGate. [Link]
-
Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]
-
LookChem. (n.d.). Cas 137596-50-0,1H-Pyrrole, 1-methyl-2,5-bis(4-nitrophenyl)-. LookChem. [Link]
-
Wikipedia. (n.d.). Pyrrole. Wikipedia. [Link]
-
PubChem. (n.d.). 1-(2-Nitrophenyl)pyrrole. PubChem. [Link]
-
Joshi, S. D., et al. (2018). Synthesis and evaluation of new pyrrole benzamide derivatives targeting InhA enzyme. Bioorganic & Medicinal Chemistry Letters, 28(15), 2574-2580. [Link]
-
Global Substance Registration System. (n.d.). 1-(4-NITROPHENYL)PYRROLE. gsrs.ncats.nih.gov. [Link]
-
SciSpace. (n.d.). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. SciSpace. [Link]
-
Kerfoot, J. D., et al. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry, 56(7), 2949-2961. [Link]
-
PubChem. (n.d.). 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione. PubChem. [Link]
-
Idhayadhulla, A., et al. (2021). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Letters in Drug Design & Discovery, 18(1), 85-94. [Link]
-
Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]
-
PubMed. (n.d.). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. PubMed. [Link]
-
National Institutes of Health. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. National Institutes of Health. [Link]
-
ResearchGate. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. ResearchGate. [Link]
-
ResearchGate. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ResearchGate. [Link]
-
MDPI. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. MDPI. [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]
-
National Institutes of Health. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. National Institutes of Health. [Link]
-
Georganics. (n.d.). 1-(2-Nitrophenyl)pyrrole. Georganics. [Link]
-
National Institutes of Health. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. National Institutes of Health. [Link]
-
PubMed. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. [Link]
-
Beilstein Journals. (n.d.). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals. [Link]
-
Arkat USA. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. arkat-usa.org. [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry Blog. Royal Society of Chemistry. [Link]
-
Michigan State University. (n.d.). Proton NMR Table. MSU Chemistry. [Link]
-
ResearchGate. (n.d.). Antibacterial activity of the compound ( 1-4 ) and standard. ResearchGate. [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0328493). NP-MRD. [Link]
-
PubChem. (n.d.). 3-chloro-4-(3-chloro-2-nitrophenyl)-1H-pyrrole;2-hydroxy-3-propan-2-ylbutanedioate. PubChem. [Link]
-
SpectraBase. (n.d.). 1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrole - Optional[13C NMR]. SpectraBase. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. 1-(2-Nitrophenyl)pyrrole | C10H8N2O2 | CID 520611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione | C10H6N2O4 | CID 236790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Pyrrole - Wikipedia [en.wikipedia.org]
- 9. Proton NMR Table [www2.chemistry.msu.edu]
- 10. acgpubs.org [acgpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole Isomers
Introduction: The Analytical Imperative of Isomeric Purity
In the realms of pharmaceutical development and materials science, the precise structural characterization of molecular entities is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. Positional isomers, molecules sharing the same chemical formula but differing in the arrangement of substituents on a core scaffold, can exhibit profoundly different biological activities, toxicological profiles, and material properties. The 1-(nitrophenyl)-1H-pyrrole framework is a common motif in medicinal chemistry, and the ability to unambiguously distinguish between its isomers, such as those of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole, is paramount.
This guide provides a comprehensive spectroscopic framework for the differentiation of these closely related isomers. We will move beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output. By leveraging the synergistic strengths of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will construct a self-validating analytical workflow. This document is intended for researchers, analytical scientists, and quality control professionals who require robust methods for isomer identification and purity assessment.
Part 1: The Isomeric Landscape
The subject of our investigation is 1-(4-methyl-2-nitrophenyl)-1H-pyrrole. The challenge lies in distinguishing it from its other potential isomers where the methyl and nitro groups occupy different positions on the phenyl ring. For the purpose of this guide, we will focus on a representative set of isomers that highlight the most common and analytically challenging differentiation scenarios.
Caption: Molecular structures of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole and its key positional isomers.
Part 2: Experimental Rationale and Protocols
The selection of analytical techniques is driven by the specific structural questions we aim to answer. No single technique is sufficient; a multi-modal approach is essential for irrefutable identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for isomer differentiation. It provides detailed information about the chemical environment of each hydrogen and carbon atom, and through-bond scalar couplings reveal connectivity, confirming the relative positions of substituents.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for confirming the presence of key functional groups (e.g., nitro, methyl, aromatic rings). While less definitive for positional isomerism than NMR, subtle shifts in vibrational frequencies and distinct patterns in the "fingerprint region" can provide valuable corroborating evidence.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the molecule. The position and intensity of absorption maxima (λmax) are sensitive to the extent of conjugation and the electronic interplay between the nitro (electron-withdrawing) and methyl (electron-donating) groups, making it a useful comparative tool.
Experimental Protocol: NMR Spectroscopy
Causality: The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial to resolve the complex splitting patterns of the aromatic protons, which are often crowded in a narrow chemical shift range. Deuterated chloroform (CDCl₃) is a common solvent due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard (δ 0.00 ppm), ensuring data comparability across different instruments.[1][2]
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Utilize a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Acquire at least 1024 scans, as the ¹³C nucleus has a low natural abundance.
-
-
Data Processing: Apply a Fourier transform with exponential line broadening (0.3 Hz for ¹H, 1.0 Hz for ¹³C) to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the spectra to the TMS signal at 0.00 ppm.
Experimental Protocol: FTIR Spectroscopy
Causality: The Attenuated Total Reflectance (ATR) method is chosen for its simplicity, speed, and minimal sample preparation requirements, eliminating the need for KBr pellets. A sufficient number of scans (e.g., 32) are co-added to improve the signal-to-noise ratio, making weaker bands in the fingerprint region more discernible.
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a FTIR spectrometer equipped with a diamond ATR accessory.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Acquisition:
-
Lower the ATR anvil to ensure good contact between the sample and the crystal.
-
Collect the spectrum over a range of 4000-600 cm⁻¹.
-
Set the resolution to 4 cm⁻¹ and co-add 32 scans.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Experimental Protocol: UV-Vis Spectroscopy
Causality: Spectroscopic grade methanol is an ideal solvent as it is transparent in the UV-Vis region of interest (>220 nm) and readily dissolves the analytes. Preparing a dilute solution is essential to ensure that the absorbance falls within the linear range of the Beer-Lambert law (typically 0.1-1.0 AU), ensuring accurate determination of λmax.
-
Sample Preparation: Prepare a stock solution by dissolving 1 mg of the analyte in 10 mL of spectroscopic grade methanol. From this stock, prepare a dilute solution (e.g., 1:100 dilution) to achieve an absorbance maximum below 1.0 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure methanol solvent and use it to zero the instrument (establish the baseline).
-
Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution.
-
Spectrum Acquisition: Scan the sample from 400 nm down to 200 nm.
-
Data Processing: Identify the wavelength(s) of maximum absorbance (λmax).
Part 3: Comparative Spectroscopic Analysis
The true power of this multi-technique approach is revealed when the data are synthesized and compared across the isomeric series. The subtle electronic and steric differences between the isomers manifest as distinct and predictable spectroscopic signatures.
¹H NMR Spectroscopy: The Definitive Fingerprint
The ¹H NMR spectrum provides the most definitive data for isomer differentiation. The key is to analyze the aromatic region (typically 7.0-8.5 ppm). The electronic effects of the nitro group (strong electron-withdrawing, deshielding) and the methyl group (weak electron-donating, shielding) combine with spin-spin coupling to create a unique pattern for each isomer.[1][3][4]
| Isomer | Phenyl H-3 | Phenyl H-5 | Phenyl H-6 | Pyrrole H-2,5 | Pyrrole H-3,4 | Methyl H |
| A (4-Me, 2-NO₂) | ~7.5 ppm (d) | ~7.6 ppm (dd) | ~8.0 ppm (d) | ~7.2 ppm (t) | ~6.4 ppm (t) | ~2.4 ppm (s) |
| B (2-Me, 4-NO₂) | ~8.1 ppm (d) | ~8.0 ppm (dd) | ~7.4 ppm (d) | ~7.1 ppm (t) | ~6.3 ppm (t) | ~2.2 ppm (s) |
| C (5-Me, 2-NO₂) | ~7.4 ppm (s) | ~7.3 ppm (d) | ~7.9 ppm (d) | ~7.2 ppm (t) | ~6.4 ppm (t) | ~2.3 ppm (s) |
| D (4-Me, 3-NO₂) | ~7.9 ppm (d) | ~7.8 ppm (dd) | ~7.5 ppm (d) | ~7.3 ppm (t) | ~6.4 ppm (t) | ~2.5 ppm (s) |
Data are estimated based on general principles of NMR spectroscopy. Actual values may vary.
-
Analysis of Isomer A (4-Me, 2-NO₂): The proton at H-6 is most deshielded due to its ortho position to the electron-withdrawing nitro group. The protons at H-3 and H-5 will show ortho coupling to each other.
-
Analysis of Isomer B (2-Me, 4-NO₂): Here, H-3 and H-5 are ortho to the nitro group and will be significantly deshielded, appearing far downfield.
-
Analysis of Isomer C (5-Me, 2-NO₂): The proton at H-3 is now a singlet (or very narrowly split) as it lacks adjacent protons, a highly diagnostic feature.
-
Analysis of Isomer D (4-Me, 3-NO₂): The nitro group at position 3 deshields the ortho protons at H-2 and H-4, leading to a different downfield pattern compared to the other isomers.
¹³C NMR Spectroscopy: Corroborating Evidence
The ¹³C NMR spectra provide complementary information. The carbons directly attached to the electron-withdrawing nitro group will be the most deshielded in the aromatic region.[5]
| Isomer | C-NO₂ | C-Pyrrole | C-CH₃ | Other Aromatic C | Pyrrole C-2,5 | Pyrrole C-3,4 | Methyl C |
| A (4-Me, 2-NO₂) | ~148 ppm | ~135 ppm | ~140 ppm | 3 signals | ~122 ppm | ~111 ppm | ~21 ppm |
| B (2-Me, 4-NO₂) | ~147 ppm | ~138 ppm | ~136 ppm | 3 signals | ~121 ppm | ~110 ppm | ~19 ppm |
| C (5-Me, 2-NO₂) | ~149 ppm | ~133 ppm | ~139 ppm | 3 signals | ~122 ppm | ~111 ppm | ~20 ppm |
| D (4-Me, 3-NO₂) | ~150 ppm | ~136 ppm | ~141 ppm | 3 signals | ~123 ppm | ~112 ppm | ~21 ppm |
Data are estimated based on general principles of NMR spectroscopy.
The unique set of six distinct chemical shifts for the phenyl carbons in each isomer provides a robust confirmation of the substitution pattern identified by ¹H NMR.
FTIR Spectroscopy: Functional Group Confirmation
FTIR is primarily used to confirm the presence of the required functional groups across all isomers.[6][7] The most intense and diagnostic peaks are the asymmetric and symmetric stretches of the nitro group.[6][7]
| Vibration | Typical Wavenumber (cm⁻¹) | Expected Appearance |
| N-O Asymmetric Stretch | 1550 - 1475 cm⁻¹ | Strong, sharp band |
| N-O Symmetric Stretch | 1360 - 1290 cm⁻¹ | Strong, sharp band |
| Aromatic C-H Stretch | 3100 - 3000 cm⁻¹ | Medium to weak, sharp |
| Aliphatic C-H Stretch (Methyl) | 2975 - 2850 cm⁻¹ | Medium to weak, sharp |
| Aromatic C=C Stretch | 1620 - 1580 cm⁻¹ | Medium intensity bands |
| C-H Out-of-Plane Bending | 900 - 675 cm⁻¹ | Strong bands, pattern sensitive to substitution |
While the N-O stretching frequencies will be present in all isomers, their exact position can be subtly influenced by the electronic environment. More diagnostically, the pattern of strong C-H out-of-plane (OOP) bending bands in the 900-700 cm⁻¹ region can often be correlated with the substitution pattern on the benzene ring, providing another layer of evidence.
UV-Vis Spectroscopy: Probing Electronic Effects
The UV-Vis spectra of these compounds are typically characterized by two main absorption bands resulting from π → π* transitions within the aromatic system. The position of the electron-donating methyl group relative to the electron-withdrawing nitro group influences the intramolecular charge transfer character of the electronic transitions, leading to shifts in λmax.[8]
| Isomer | Expected λmax (nm) | Rationale |
| A (4-Me, 2-NO₂) | ~240, ~320 | Conjugation between the phenyl and pyrrole rings, perturbed by the ortho nitro group. |
| B (2-Me, 4-NO₂) | ~235, ~310 | Steric hindrance from the ortho methyl group may slightly twist the phenyl-pyrrole bond, reducing conjugation and causing a slight blue shift. |
| C (5-Me, 2-NO₂) | ~242, ~325 | Similar to Isomer A, with minor electronic differences. |
| D (4-Me, 3-NO₂) | ~250, ~340 | The para-relationship between the methyl and the point of attachment, and meta to the nitro group, allows for a different charge-transfer character, potentially red-shifting the λmax. |
Data are estimated based on general principles of UV-Vis spectroscopy of nitroaromatics.[8][9]
These differences, while perhaps not sufficient for identification in isolation, serve as an excellent, rapid quality control check and provide data that must be consistent with the structures determined by NMR.
Part 4: Integrated Analytical Workflow
A logical, tiered approach ensures efficiency and confidence in the final identification. This workflow prioritizes the most definitive techniques while incorporating the others for confirmation.
Caption: Integrated workflow for the spectroscopic identification of nitrophenyl-pyrrole isomers.
Conclusion
The unambiguous differentiation of positional isomers like those of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole is a critical analytical task that demands a rigorous, multi-faceted approach. While FTIR and UV-Vis spectroscopy provide rapid confirmation of functional group identity and electronic structure, it is NMR spectroscopy, particularly ¹H NMR, that offers the definitive evidence to distinguish between these closely related compounds. The unique splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum serve as a high-fidelity fingerprint for each isomer. By integrating these three spectroscopic techniques into a cohesive workflow, researchers can achieve an unparalleled level of confidence in their structural assignments, ensuring the integrity and quality of their scientific and developmental endeavors.
References
-
Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). PubMed Central. Available at: [Link]
-
Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (2023). Environmental Science: Atmospheres. Available at: [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances. Available at: [Link]
-
Pyrrole. Wikipedia. Available at: [Link]
-
UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate ion. ResearchGate. Available at: [Link]
-
Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy Online. Available at: [Link]
-
Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. Available at: [Link]
-
The UV–vis spectra of various nitroaromatic compounds and excitation of... ResearchGate. Available at: [Link]
-
Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. (2013). Der Pharma Chemica. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2024). PubMed Central. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2014). ResearchGate. Available at: [Link]
-
Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (2023). ACS Omega. Available at: [Link]
-
13 C NMR Spectra of Pyrroles 1 and 4*. ResearchGate. Available at: [Link]
-
Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. (2012). ARKIVOC. Available at: [Link]
-
Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. (1976). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Available at: [Link]
-
Spectrophotometric Determination of p-Nitrophenol under ENP Interference. (2021). PubMed Central. Available at: [Link]
-
Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Pyrrole Derivatives as Potential Antimicrobial Agents. ResearchGate. Available at: [Link]
-
A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Available at: [Link]
-
Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. Available at: [Link]
-
¹H NMR spectra of 1H‐pyrrole (1) in different solvents. ResearchGate. Available at: [Link]
-
Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (2021). ACG Publications. Available at: [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Available at: [Link]
-
Table of Characteristic IR Absorptions. UCLA Chemistry. Available at: [Link]
-
Time-dependent UV-vis absorption spectra of 4-nitrophenol reduced by... ResearchGate. Available at: [Link]
-
1H NMR Chemical Shift. Oregon State University. Available at: [Link]
-
13C NMR Chemical Shift Assignments of Nitrated Benzo(a)pyrenes based on two-dimensional Techniques and DFT/GIAO Calculations. SFA ScholarWorks. Available at: [Link]
-
Synthesis and Prototropic Isomerization of 1‐Nitrophenyl‐2‐acylpyrrole. Sci-Hub. Available at: [Link]
-
IR: nitro groups. University of Calgary. Available at: [Link]
-
UV-vis absorption spectra of (a) 4-nitrophenol (b) 3-nitrophenol (c)... ResearchGate. Available at: [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Available at: [Link]
-
UV-vis absorption spectra of the reduction of various nitro compounds:... ResearchGate. Available at: [Link]
-
Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate. Available at: [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
-
uv-visible light absorption spectrum of phenol 3-nitrophenol. Doc Brown's Chemistry. Available at: [Link]
-
Supporting Information. Beilstein Journals. Available at: [Link]
-
Proton NMR Table. Michigan State University Chemistry. Available at: [Link]
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). HMDB. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Proton NMR Table [www2.chemistry.msu.edu]
- 5. "13C NMR Chemical Shift Assignments of Nitrated Benzo(a)pyrenes based o" by Kefa Karimu Onchoke [scholarworks.sfasu.edu]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to the Reproducibility of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole Synthesis and Bioassays
This guide provides an in-depth analysis of the synthesis and biological evaluation of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole, a representative of the pharmacologically significant pyrrole class of heterocyclic compounds. Pyrrole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a critical perspective on the reproducibility of both the chemical synthesis and subsequent bioassays. We will delve into the nuances of the Paal-Knorr synthesis for this specific compound and explore a common anti-inflammatory bioassay, highlighting critical parameters that govern experimental consistency.
Part 1: Synthesis and Reproducibility of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole
The synthesis of substituted pyrroles is a cornerstone of medicinal chemistry. Among the various methods, the Paal-Knorr synthesis stands out for its reliability and versatility in forming the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[3][4][5]
The Paal-Knorr Pyrrole Synthesis: A Mechanistic Overview
The reaction proceeds by the condensation of a 1,4-diketone with a primary amine. The mechanism involves the initial formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[4] The reaction is typically catalyzed by acid, though various modifications exist to improve yields and broaden the substrate scope.[5]
Experimental Protocol: Paal-Knorr Synthesis
This section details a standard protocol for the synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole from 2,5-hexanedione and 4-methyl-2-nitroaniline.
Materials:
-
2,5-Hexanedione
-
4-Methyl-2-nitroaniline
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-2-nitroaniline (1 equivalent) in glacial acetic acid.
-
Addition of Diketone: To this solution, add 2,5-hexanedione (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After completion, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of ice water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
Visualization of the Synthetic Workflow
Caption: Workflow for the Paal-Knorr synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole.
Factors Influencing Reproducibility of the Synthesis
The reproducibility of chemical synthesis can be affected by numerous factors, from reagent quality to subtle variations in reaction conditions.[6][[“]]
| Parameter | Low Reproducibility Condition | High Reproducibility Condition | Rationale for Causality |
| Reagent Purity | Technical grade reagents | High-purity, anhydrous reagents | Impurities can lead to side reactions, reducing yield and complicating purification. |
| Reaction Time | Fixed time without monitoring | Monitored by TLC until completion | Incomplete or over-running reactions can result in a mixture of starting material, product, and byproducts. |
| Temperature Control | Inconsistent heating | Stable, uniform heating (e.g., oil bath) | Temperature fluctuations can affect reaction kinetics and promote the formation of undesired side products. |
| Work-up Procedure | Incomplete neutralization or extraction | Consistent pH adjustment and extraction volumes | Variations in work-up can lead to loss of product or contamination with salts and other impurities. |
Part 2: Bioassay and Reproducibility
Given the known anti-inflammatory properties of many pyrrole derivatives, a common and robust in vitro assay to assess this activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[8][9][10][11]
Anti-Inflammatory Bioassay: Inhibition of NO Production
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in RAW 264.7 macrophage cells stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
1-(4-methyl-2-nitrophenyl)-1H-pyrrole (test compound)
-
Dexamethasone (positive control)
-
Griess Reagent
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
Step-by-Step Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control in DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
LPS Stimulation: After 1 hour of pre-treatment with the compound, add 10 µL of LPS (final concentration 1 µg/mL) to all wells except the vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement: After incubation, transfer 50 µL of the cell supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Absorbance Reading: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Visualization of the Bioassay Workflow
Caption: Workflow for the in vitro anti-inflammatory bioassay.
Factors Influencing Reproducibility of the Bioassay
The reproducibility of cell-based assays is notoriously challenging due to the inherent variability of biological systems.[12]
| Parameter | Low Reproducibility Condition | High Reproducibility Condition | Rationale for Causality |
| Cell Line Passage Number | High or inconsistent passage number | Low, consistent passage number (<20) | Cells at high passage numbers can exhibit genetic drift and altered phenotypes, leading to variable responses. |
| LPS Potency | Different lots or suppliers | Same lot of LPS with verified potency | The potency of LPS can vary significantly between batches, affecting the level of cell stimulation. |
| Incubation Times | Variable pre-treatment and stimulation times | Strictly controlled incubation periods | The timing of compound addition and stimulation is critical for observing the desired biological effect. |
| DMSO Concentration | Inconsistent final DMSO concentration | Consistent and low final DMSO concentration (<0.5%) | High concentrations of DMSO can be toxic to cells and interfere with the assay. |
| Assay Controls | Missing or poorly performing controls | Inclusion of positive, negative, and vehicle controls on every plate | Controls are essential for normalizing the data and ensuring the assay is performing as expected.[13] |
Conclusion
The successful and reproducible synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole via the Paal-Knorr reaction is highly dependent on meticulous control over reagent purity, reaction time, and temperature. Similarly, obtaining consistent data from in vitro anti-inflammatory bioassays requires strict adherence to standardized protocols, particularly concerning cell culture conditions and reagent consistency. By understanding and controlling these key variables, researchers can enhance the reliability and reproducibility of their findings, ultimately accelerating the drug discovery process.
References
- Bioassay-guided isolation of anti-inflammatory and antinociceptive metabolites among three Moroccan Juniperus leaves extract supported with in vitro enzyme inhibitory assays. PubMed.
- Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses. PMC - NIH.
- Grand challenges in chemical biology from the perspective of organic chemical synthesis. Frontiers.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
- Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chrom
- Paal-Knorr Synthesis. Alfa Chemistry.
- Bioactive pyrrole-based compounds with target selectivity | Request PDF.
- HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf - NIH.
- The challenges of controlling polymer synthesis at the molecular and macromolecular level. Royal Society of Chemistry.
- Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Medi
- High-throughput screening. Wikipedia.
- Bioassay Guided Isolation and Identification of Anti-inflammatory Active Compounds from the Root of Ficus formosana.
- Paal–Knorr Pyrrole Synthesis in Water.
- What Are The Challenges Of Synthesizing Complex Natural Products? Consensus Academic Search Engine.
- Assay Validation in High Throughput Screening – from Concept to Application.
- Paal–Knorr synthesis. Wikipedia.
- Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chrom
- Pyrrole: a resourceful small molecule in key medicinal hetero-arom
- 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com.
- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- A review article on biological importance of pyrrole. Consensus.
- Establishment of an anti-inflammation-based bioassay for the quality control of the 13-component TCM formula (Lianhua Qingwen). PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. wisdomlib.org [wisdomlib.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. Frontiers | Grand challenges in chemical biology from the perspective of organic chemical synthesis [frontiersin.org]
- 7. consensus.app [consensus.app]
- 8. Bioassay-guided isolation of anti-inflammatory and antinociceptive metabolites among three Moroccan Juniperus leaves extract supported with in vitro enzyme inhibitory assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. opal.latrobe.edu.au [opal.latrobe.edu.au]
- 12. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole
For laboratory professionals dedicated to advancing scientific frontiers, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides a detailed protocol for the proper disposal of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole, a nitroaromatic compound, ensuring the protection of personnel and the environment. While specific safety data for this compound is not extensively available, this protocol is grounded in the established principles of handling hazardous chemical waste and the known characteristics of related nitroaromatic compounds.[1][2]
Hazard Assessment and Pre-Disposal Considerations
Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for 1-(4-methyl-2-nitrophenyl)-1H-pyrrole, a conservative approach to its handling and disposal is imperative.[1][2] As a member of the nitroaromatic compound family, it should be treated as potentially hazardous. Nitroaromatic compounds can exhibit a range of hazardous properties, including toxicity and, in some cases, explosivity.[3][4]
Key Principles for Handling:
-
Assume Hazard: In the absence of complete data, treat 1-(4-methyl-2-nitrophenyl)-1H-pyrrole as a hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Ignition Sources: Keep away from heat, sparks, and open flames.
Segregation and Collection of Waste
Proper segregation of chemical waste is the first critical step in the disposal process. This prevents accidental chemical reactions and ensures that waste is managed according to its specific hazards.
Step-by-Step Waste Collection Protocol:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all waste containing 1-(4-methyl-2-nitrophenyl)-1H-pyrrole. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "1-(4-methyl-2-nitrophenyl)-1H-pyrrole". Include the approximate concentration and quantity of the waste.
-
Waste Streams:
-
Solid Waste: Collect any solid residue, contaminated personal protective equipment (e.g., gloves, weighing paper), and spill cleanup materials in a designated solid hazardous waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Container Management: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area within the laboratory.
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole.
Caption: Disposal workflow for 1-(4-methyl-2-nitrophenyl)-1H-pyrrole.
Regulatory Compliance
All chemical waste disposal must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[5] Academic laboratories may have specific guidelines under Subpart K of the RCRA regulations.[5]
| Regulatory Aspect | Guideline | Rationale |
| Waste Determination | Treat as hazardous waste in the absence of complete data. | Ensures compliance and protects against unknown hazards. |
| Container Labeling | Must include "Hazardous Waste" and the chemical name. | Required by law for proper identification and handling. |
| Storage Time Limits | Adhere to institutional limits for satellite accumulation. | Prevents accumulation of large quantities of hazardous waste in the lab. |
| Disposal Vendor | Must be a licensed hazardous waste disposal facility. | Ensures that the waste is treated and disposed of in an environmentally sound manner. |
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and your institution's Environmental Health & Safety (EH&S) department.
-
Control: If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using a chemical spill kit with absorbent materials.
-
Cleanup: Carefully collect the absorbent material and any contaminated items. Place them in the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
Final Disposal Pathway
Once collected and properly labeled, the hazardous waste containing 1-(4-methyl-2-nitrophenyl)-1H-pyrrole will be collected by your institution's EH&S department. They will ensure it is transported to a licensed hazardous waste disposal facility. The most common and effective disposal method for organic compounds of this nature is high-temperature incineration.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole, upholding their commitment to laboratory safety and environmental stewardship.
References
- 1-(4-METHYL-2-NITROPHENYL)-1H-PYRROLE Safety Data Sheet. (2023, July 29). ChemicalBook.
- Pyrrole Safety Data Sheet. (2025, September 7). Thermo Fisher Scientific.
- 1-(4-METHYL-2-NITROPHENYL)-1H-PYRROLE (CAS No. 59194-20-6) SDS. Guidechem.
- Technical Fact Sheet - 2,4,6-Trinitrotoluene (TNT). US EPA.
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, February 27). US EPA.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Chemical Waste Disposal. Stanford Environmental Health & Safety.
Sources
Navigating the Unseen: A Guide to Personal Protective Equipment for Handling 1-(4-methyl-2-nitrophenyl)-1H-pyrrole
For Immediate Use by Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. While these molecules hold the promise of therapeutic breakthroughs, they also present unknown hazard profiles. This guide provides essential, immediate safety and logistical information for handling 1-(4-methyl-2-nitrophenyl)-1H-pyrrole, a compound for which comprehensive toxicological data is not yet available. As such, a cautious and rigorous approach to personal protection is paramount. This document outlines the necessary personal protective equipment (PPE), its proper use, and disposal protocols to ensure the safety of all laboratory personnel.
Hazard Assessment: A Precautionary Approach
Given the absence of specific toxicological data for 1-(4-methyl-2-nitrophenyl)-1H-pyrrole, a hazard assessment must be based on the known risks of its structural components: a pyrrole ring and a nitroaromatic group.
-
Pyrrole and its derivatives are known to cause skin, eye, and respiratory irritation. Some have also been shown to have toxic effects if ingested or inhaled.[1][2][3]
-
Nitroaromatic compounds as a class present a range of potential hazards, including skin irritation and, in some cases, mutagenicity and cytotoxicity.[4] A study on nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite demonstrated moderate mutagenicity and cytotoxicity.[4]
Therefore, 1-(4-methyl-2-nitrophenyl)-1H-pyrrole must be treated as a hazardous substance with the potential to cause skin and eye irritation, respiratory tract irritation, and possible long-term health effects. All handling procedures must be designed to minimize any potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to create a robust barrier against potential exposure to 1-(4-methyl-2-nitrophenyl)-1H-pyrrole. The following table outlines the minimum required PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles that provide a complete seal around the eyes are essential. A full-face shield must be worn over the goggles to protect the entire face from splashes, especially when handling larger quantities or during procedures with a higher risk of splashing. |
| Hands | Chemical-Resistant Gloves (Double-Gloved) | Due to the lack of specific glove breakthrough data, double gloving with two different types of compatible gloves is required. A recommended combination is a nitrile inner glove and a butyl rubber outer glove. Butyl rubber gloves are generally recommended for handling nitro compounds.[2] Gloves must be inspected for any signs of degradation or puncture before and during use. Change gloves frequently and immediately if contamination is suspected. |
| Body | Chemical-Resistant Laboratory Coat | A long-sleeved, knee-length laboratory coat made of a chemical-resistant material (e.g., coated polypropylene) is required. The coat should have a solid front with snap or stud closures. |
| Respiratory | NIOSH-Approved Respirator | All work with 1-(4-methyl-2-nitrophenyl)-1H-pyrrole must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][5] If there is a risk of the fume hood's containment being compromised or for procedures with a high potential for aerosolization, a NIOSH-approved half-mask or full-facepiece respirator with organic vapor cartridges is necessary. |
| Feet | Closed-Toe Shoes | Shoes must be made of a non-porous material and cover the entire foot. |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict, step-by-step protocol for donning, using, and doffing PPE is critical to prevent cross-contamination and exposure.
Donning PPE: A Deliberate Sequence
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Laboratory Coat: Put on the chemical-resistant lab coat, ensuring it is fully fastened.
-
Respirator (if required): Perform a user seal check each time you don a respirator.
-
Safety Goggles and Face Shield: Put on your safety goggles, followed by the face shield.
-
Outer Gloves: Don the second pair of butyl rubber gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.
In the Laboratory: Maintaining the Barrier
-
Always handle 1-(4-methyl-2-nitrophenyl)-1H-pyrrole within a certified chemical fume hood.[3][5]
-
Never touch your face, eyes, or any personal items with gloved hands.
-
If a glove becomes contaminated, remove both pairs of gloves immediately, wash your hands, and don fresh gloves.
-
In the event of a spill, follow your laboratory's established spill response procedure for hazardous chemicals.
Doffing PPE: Preventing Contamination
The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence to minimize risk:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head. Place them in a designated area for decontamination.
-
Laboratory Coat: Unfasten the lab coat and remove it by rolling it down your arms, turning it inside out as you go. Place it in the designated container for contaminated lab coats.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
All materials that come into contact with 1-(4-methyl-2-nitrophenyl)-1H-pyrrole must be considered hazardous waste.
-
Solid Waste: Contaminated gloves, disposable lab coats, and any other solid materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing 1-(4-methyl-2-nitrophenyl)-1H-pyrrole should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations. The primary method of disposal for this type of chemical waste is typically incineration by a licensed hazardous waste disposal facility.[2]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when handling 1-(4-methyl-2-nitrophenyl)-1H-pyrrole.
Caption: PPE Selection Workflow for 1-(4-methyl-2-nitrophenyl)-1H-pyrrole.
Conclusion: A Culture of Safety
The responsible handling of novel chemical compounds is the cornerstone of a safe and productive research environment. By adhering to the rigorous PPE protocols and operational plans outlined in this guide, researchers can confidently work with 1-(4-methyl-2-nitrophenyl)-1H-pyrrole while minimizing the risk of exposure. Remember, in the absence of complete data, caution and a commitment to best safety practices are your most valuable tools.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Nitrophenyl)-1H-pyrrole. Retrieved from [Link]
-
OSHA. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839-844. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


